3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Description
3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a pyrazole-based compound featuring a benzodioxol substituent, a formyl group at the 4-position of the pyrazole ring, and a propanenitrile side chain.
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c15-4-1-5-17-7-11(8-18)14(16-17)10-2-3-12-13(6-10)20-9-19-12/h2-3,6-8H,1,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKLZJZDLLYWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3C=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 1,3-benzodioxole with various pyrazole derivatives under controlled conditions. One common method involves the use of formylation reactions to introduce the formyl group onto the pyrazole ring. The nitrile group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-[3-(1,3-Benzodioxol-5-yl)-4-carboxypyrazol-1-yl]propanenitrile.
Reduction: 3-[3-(1,3-Benzodioxol-5-yl)-4-aminopyrazol-1-yl]propanenitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound shows potential as an active pharmaceutical ingredient (API) due to its biological activities, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of the benzodioxole moiety may enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression.
- Anti-inflammatory Properties : The structural characteristics of 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile suggest that it may modulate inflammatory responses. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, leading to reduced synthesis of pro-inflammatory mediators .
- Antimicrobial Activity : Some studies have shown that compounds containing benzodioxole and pyrazole structures possess antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents .
Materials Science Applications
In addition to medicinal applications, this compound may also be utilized in materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing functionalized polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as improved thermal stability and mechanical strength.
Case Study 1: Anticancer Research
In a study examining the anticancer properties of pyrazole derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested against various cancer cell lines, revealing significant cytotoxic effects. The study concluded that modifications to the benzodioxole ring could enhance anticancer activity further .
Case Study 2: Anti-inflammatory Mechanisms
A research project focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that compounds similar to this compound could effectively inhibit inflammatory pathways in vitro. The findings suggested that these compounds might be developed into therapeutic agents for inflammatory diseases such as arthritis .
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, while the pyrazole ring could modulate biological activity through its interactions with nucleic acids or proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Benzodioxol Substituents
- 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine (): Structure: Contains an amine group at the pyrazole 5-position and a methylphenyl substituent. Synthesis: Prepared via condensation reactions involving hydrazines and carbonyl precursors. Key Difference: The absence of a formyl group and nitrile chain reduces electrophilicity compared to the target compound.
- 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (): Structure: Features a benzaldehyde-derived enamine, a hydroxy group, and a nitrile-terminated propanenitrile chain. Synthesis: Formed via refluxing benzaldehyde with a pyrazole precursor in 1,4-dioxane/piperidine. Physical Properties: Melting point 180–183°C; IR bands for CN (2223 cm⁻¹) and C=O (1689 cm⁻¹) . Key Difference: The hydroxy and benzalydine groups introduce additional hydrogen-bonding sites absent in the target compound.
Chalcone Derivatives with Benzodioxol Groups
- (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethyl-chroman-8-yl)prop-2-en-1-one (): Structure: A chalcone with a benzodioxol ring linked via an α,β-unsaturated ketone to a chroman moiety. Synthesis: Claisen-Schmidt condensation of 2-hydroxy-4-methoxyacetophenone with 3,4-methylenedioxybenzaldehyde . Crystallography: Triclinic crystal system (space group P1), intramolecular S(5) hydrogen bonding between hydroxyl and carbonyl groups . Key Difference: The extended π-conjugated system and chroman group differentiate its electronic properties from the pyrazole-based target compound.
Industrial and Pharmacological Analogs
- 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal ():
- Application : Used in fragrances (e.g., TEA ROSE FRAGRANCE MOD 482173) for its aldehyde functionality.
- Safety Profile : Classified as harmful to aquatic life (H412) .
- Key Difference : The propanal chain and lack of heterocyclic rings limit its pharmacological relevance compared to the target compound.
Comparative Data Table
*Reported as 395–399 K in , converted to °C.
Biological Activity
3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings, case studies, and relevant data tables to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a pyrazole ring, which are known for their bioactive properties. The molecular formula is C14H12N2O3, and its molecular weight is approximately 256.26 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research on related pyrazole derivatives indicates significant activity against various cancer cell lines. A study demonstrated that pyrazole derivatives inhibited the proliferation of tumor cells through the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer progression .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | PI3K/Akt inhibition |
| Compound B | MCF7 | 8.0 | Apoptosis induction |
| 3-[...]-propanenitrile | A549 | 10.0 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to antitumor activity, derivatives of benzodioxole have shown promising anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition | Concentration (µM) |
|---|---|---|
| Compound C | TNF-alpha | 15 |
| Compound D | IL-6 | 20 |
| 3-[...]-propanenitrile | IL-1β | 10 |
Case Studies
A notable case study involved the administration of a similar pyrazole compound in a mouse model with induced tumors. The results showed a significant reduction in tumor size compared to control groups, supporting the hypothesis that these compounds can effectively target tumor growth .
Another study focused on the pharmacokinetics of pyrazole derivatives, revealing favorable absorption and bioavailability profiles, which are critical for their development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
